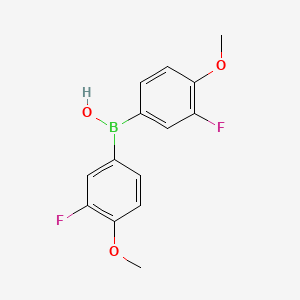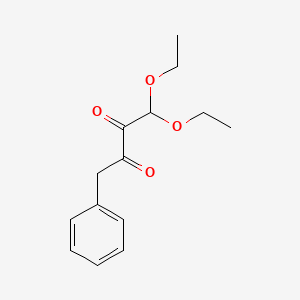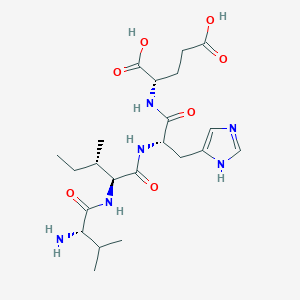
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is a peptide compound composed of four amino acids: valine, isoleucine, histidine, and glutamic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide through fermentation.
化学反应分析
Types of Reactions
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Peptides with modified side chains.
科学研究应用
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins to exert its effects. The histidine residue can act as a proton donor or acceptor, facilitating various biochemical reactions. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s overall activity.
相似化合物的比较
Similar Compounds
L-Valyl-L-isoleucyl-L-histidyl-L-glutamine: Similar structure but with glutamine instead of glutamic acid.
L-Valyl-L-isoleucyl-L-histidyl-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
L-Valyl-L-isoleucyl-L-histidyl-L-lysine: Similar structure but with lysine instead of glutamic acid.
Uniqueness
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic (valine, isoleucine) and hydrophilic (histidine, glutamic acid) residues allows for diverse interactions and applications.
属性
CAS 编号 |
830325-81-0 |
|---|---|
分子式 |
C22H36N6O7 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H36N6O7/c1-5-12(4)18(28-20(32)17(23)11(2)3)21(33)27-15(8-13-9-24-10-25-13)19(31)26-14(22(34)35)6-7-16(29)30/h9-12,14-15,17-18H,5-8,23H2,1-4H3,(H,24,25)(H,26,31)(H,27,33)(H,28,32)(H,29,30)(H,34,35)/t12-,14-,15-,17-,18-/m0/s1 |
InChI 键 |
RQHXRWJUKGKGTH-ADBDHWBDSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


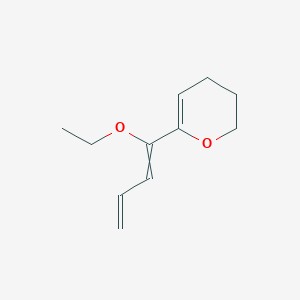
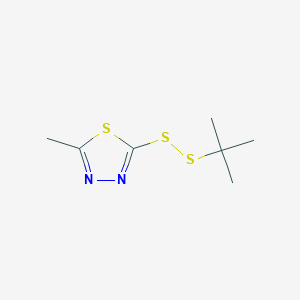
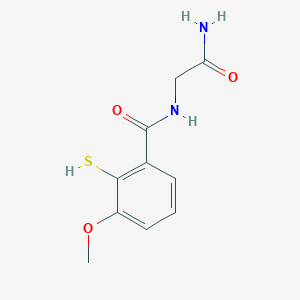
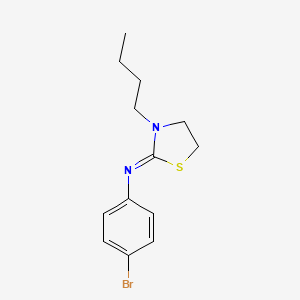
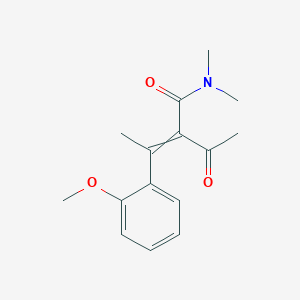
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)
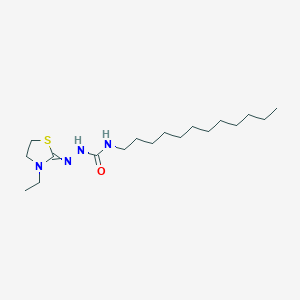
![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
![Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14216446.png)
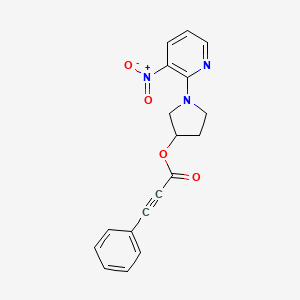
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
